4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Preparation of the Phenoxy Propanoate: This involves the reaction of 4-chloro-3-methylphenol with 2-bromopropanoic acid in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the phenoxy propanoate under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The chlorinated phenoxy group can be reduced to a phenol under reductive conditions.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophilic reagents.
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Conversion to phenol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the tetrazole or phenoxy moieties.
Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENOXY)PROPANOATE
- 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)PROPANOATE
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is unique due to the presence of both a tetrazole ring and a chlorinated phenoxy group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15ClN4O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-9-15(7-8-16(11)18)24-12(2)17(23)25-14-5-3-13(4-6-14)22-10-19-20-21-22/h3-10,12H,1-2H3 |
InChI Key |
XQAYCLYSWNKMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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